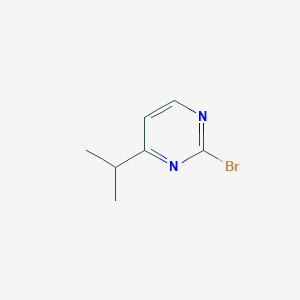![molecular formula C13H23BO2 B6206789 4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane CAS No. 2246920-37-4](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane” is a chemical compound. It is a type of boronic ester, which are organic compounds containing a boron atom . Boronic esters are known for their role in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling .
Molecular Structure Analysis
The molecular formula of this compound is C10H19BO2 . It contains a boron atom, which is part of a dioxaborolane ring. This ring is substituted with two methyl groups and a prop-1-en-1-yl group that is further substituted with a methylcyclopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, boronic esters are generally known to participate in various types of reactions. One of the most notable is the Suzuki-Miyaura cross-coupling, which is a type of chemical reaction where a carbon-carbon bond is formed between a boronic ester and an organic halide in the presence of a palladium catalyst .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-1-cyclopropyl-1-propene with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-1-cyclopropyl-1-propene", "2,2,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Add 2-methyl-1-cyclopropyl-1-propene and 2,2,5,5-tetramethyl-1,3,2-dioxaborolane to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |
Numéro CAS |
2246920-37-4 |
Nom du produit |
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane |
Formule moléculaire |
C13H23BO2 |
Poids moléculaire |
222.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



